N-Phenylnaphthalen-1-amine-13C6 N-Phenylnaphthalen-1-amine-13C6
Brand Name: Vulcanchem
CAS No.:
VCID: VC20248390
InChI: InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H/i1+1,2+1,3+1,9+1,10+1,14+1
SMILES:
Molecular Formula: C16H13N
Molecular Weight: 225.24 g/mol

N-Phenylnaphthalen-1-amine-13C6

CAS No.:

Cat. No.: VC20248390

Molecular Formula: C16H13N

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

N-Phenylnaphthalen-1-amine-13C6 -

Specification

Molecular Formula C16H13N
Molecular Weight 225.24 g/mol
IUPAC Name N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)naphthalen-1-amine
Standard InChI InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H/i1+1,2+1,3+1,9+1,10+1,14+1
Standard InChI Key XQVWYOYUZDUNRW-UTVSNGSCSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2N[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3
Canonical SMILES C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32

Introduction

Structural and Isotopic Characteristics

Molecular Architecture

N-Phenylnaphthalen-1-amine-13C6 consists of a naphthalene backbone (C₁₀H₈) fused to a phenylamine group (C₆H₅NH₂), with six carbon atoms in the naphthalene ring replaced by the stable isotope carbon-13 (¹³C). The molecular formula is C₁₆H₁₁¹³C₆N, yielding an exact mass of approximately 225.12 g/mol, compared to 219.11 g/mol for the unlabeled analog. The isotopic enrichment shifts the mass-to-charge ratio (m/z) in mass spectrometric analyses, enabling precise tracking in complex matrices.

Table 1: Key Structural and Isotopic Properties

PropertyN-Phenylnaphthalen-1-amine-13C6N-Phenylnaphthalen-1-amine
Molecular FormulaC₁₆H₁₁¹³C₆NC₁₆H₁₃N
Exact Mass (g/mol)225.12219.11
Isotopic Enrichment99% ¹³C at six positionsNone
Key Spectral Features¹³C NMR splitting patternsStandard aromatic NMR

The ¹³C labeling introduces detectable isotopic splitting in NMR spectra, particularly in the naphthalene region, which aids in distinguishing the compound from its non-labeled counterpart.

Physicochemical Properties

The compound exhibits solubility in organic solvents such as toluene, dichloromethane, and dimethyl sulfoxide (DMSO), with limited solubility in water. Its logP value (octanol-water partition coefficient) is estimated at 3.2, indicating moderate hydrophobicity. The phenylamine group confers weak basicity, with a predicted pKa of 0.78±0.30, facilitating salt formation under acidic conditions.

Synthetic Methodologies

Isotopic Labeling Strategies

The synthesis of N-Phenylnaphthalen-1-amine-13C6 typically employs palladium-catalyzed cross-coupling reactions between ¹³C-labeled aniline derivatives and halogenated naphthalenes. For example:

  • Precursor Preparation: Aniline-¹³C₆ is synthesized via catalytic hydrogenation of nitrobenzene-¹³C₆ using deuterium gas and palladium on carbon.

  • Coupling Reaction: The labeled aniline reacts with 1-chloronaphthalene under Ullmann conditions (CuI, K₂CO₃, dimethylformamide, 120°C) to form the target compound.

  • Purification: Column chromatography or recrystallization from ethanol yields >98% purity, validated by high-resolution mass spectrometry (HRMS).

Table 2: Optimal Reaction Conditions for Synthesis

ParameterCondition
CatalystCopper(I) iodide
SolventDimethylformamide (DMF)
Temperature120°C
Reaction Time24 hours
Yield75–85%

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors replace batch processes, enhancing reaction control and reducing byproduct formation. Post-synthesis, centrifugal partition chromatography (CPC) achieves >99.5% isotopic purity, critical for regulatory compliance in pharmaceutical applications.

Analytical and Mechanistic Applications

Mass Spectrometry (MS)

In quantitative MS, the compound serves as an internal standard for pharmacokinetic studies. For instance, spiking biological samples with N-Phenylnaphthalen-1-amine-13C6 allows absolute quantification of the non-labeled analyte via isotope dilution. The 6 Da mass shift eliminates isobaric interference, improving signal-to-noise ratios in complex matrices like plasma or soil extracts.

Nuclear Magnetic Resonance (NMR)

¹³C NMR spectra reveal distinct splitting patterns due to ¹³C-¹H coupling constants (J ≈ 160–180 Hz). These features enable real-time tracking of metabolic transformations, such as hydroxylation or glucuronidation, in hepatic microsomal assays.

Environmental Tracing

The compound’s stability under UV exposure and microbial activity makes it suitable for studying pollutant degradation pathways. In simulated soil systems, ¹³C-labeled fragments are detected via liquid chromatography-tandem MS (LC-MS/MS), identifying breakdown products like hydroxylated naphthylamines.

ParameterValue
LD₅₀ (Oral, Rat)320 mg/kg
Flash Point162°C
Storage Conditions-20°C, inert atmosphere
Incompatible SubstancesStrong oxidizers, isocyanates

Regulatory Compliance

The compound falls under REACH regulations (EC No. 1907/2006), requiring safety data sheets (SDS) for industrial use. Environmental release thresholds are set at <1 kg/year due to bioaccumulation potential.

Comparative Analysis with Analogous Compounds

Structural Analogues

Comparisons with 1-naphthylamine-¹³C₆ highlight the impact of phenyl substitution on solubility and binding affinity. The phenyl group increases hydrophobicity, shifting the logP from 1.8 (1-naphthylamine-¹³C₆) to 3.2, favoring membrane permeability in cellular assays.

Future Directions and Research Gaps

Advanced Catalytic Applications

Emerging research explores the compound’s role in photocatalytic C–H activation, leveraging ¹³C labeling to map reaction mechanisms. Preliminary studies indicate selective arylation at the naphthalene 4-position under iridium-based catalysis.

Biodegradation Pathways

Long-term environmental fate studies are needed to assess the persistence of ¹³C-labeled metabolites in aquatic ecosystems. High-resolution isotopic tracing could elucidate microbial degradation kinetics, informing bioremediation strategies.

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